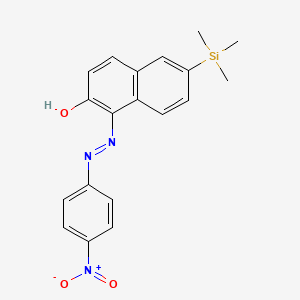
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. The compound is notable for its vibrant color, which makes it useful in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with 6-(trimethylsilyl)-2-naphtol under basic conditions to yield the final product.
Reaction Conditions:
Diazotization: 4-nitroaniline is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 6-(trimethylsilyl)-2-naphtol in an alkaline medium (e.g., sodium hydroxide) to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as halides, in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 1-(4-Aminophenylazo)-6-(trimethylsilyl)-2-naphtol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol has several applications in scientific research:
Chemistry: Used as a dye and pigment due to its vibrant color. It is also employed in studying azo coupling reactions and the synthesis of other azo compounds.
Biology: Utilized in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Applied in the manufacturing of colored plastics, textiles, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cis-trans isomerization under the influence of light. This property is exploited in photochromic applications, where the compound changes color upon exposure to light. The molecular targets and pathways involved include interactions with light-sensitive receptors and the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitrophenylazo)-resorcinol
- 4-(4-Nitrophenylazo)-1-naphthol
Uniqueness
1-(4-Nitrophenylazo)-6-(trimethylsilyl)-2-naphtol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and solubility in organic solvents. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of complex organic molecules and in industrial applications requiring stable dyes and pigments.
Properties
CAS No. |
18663-00-8 |
|---|---|
Molecular Formula |
C19H19N3O3Si |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)diazenyl]-6-trimethylsilylnaphthalen-2-ol |
InChI |
InChI=1S/C19H19N3O3Si/c1-26(2,3)16-9-10-17-13(12-16)4-11-18(23)19(17)21-20-14-5-7-15(8-6-14)22(24)25/h4-12,23H,1-3H3 |
InChI Key |
FNGARMKVKDQTCC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C(=C(C=C2)O)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



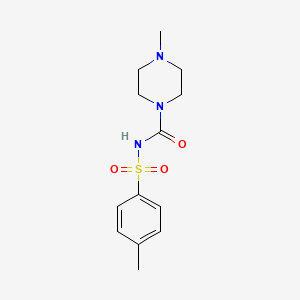
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)
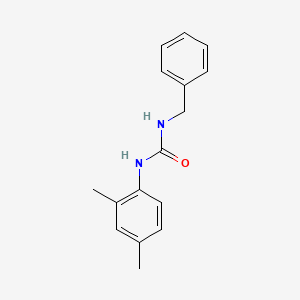
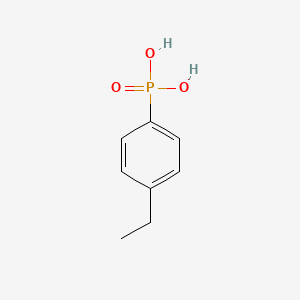

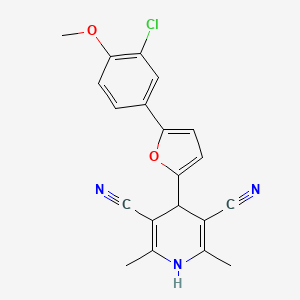
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
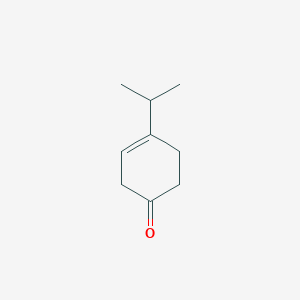
![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)

![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
